Lanopepden

Overview

Description

Lanopepden is a small molecule compound that has been investigated for its potential therapeutic applications, particularly in the treatment of bacterial infections. It is known for its activity against methicillin-resistant Staphylococcus aureus (MRSA) and other Gram-positive bacteria . The compound has been used in clinical trials for conditions such as pneumonia, skin infections, and other bacterial infections .

Preparation Methods

Synthetic Routes and Reaction Conditions

Lanopepden is synthesized through a series of chemical reactions involving the formation of a peptide deformylase inhibitor. The synthetic route typically involves the use of various reagents and catalysts to achieve the desired chemical structure.

Industrial Production Methods

Industrial production of this compound involves scaling up the synthetic route to produce the compound in larger quantities. This process requires optimization of reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. The use of continuous flow reactors and other advanced manufacturing techniques can enhance the efficiency of production .

Chemical Reactions Analysis

Types of Reactions

Lanopepden undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

Reduction: Reduction reactions can be used to modify the functional groups present in this compound.

Substitution: Substitution reactions, particularly nucleophilic substitutions, can be employed to introduce different substituents into the molecule.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds .

Scientific Research Applications

Lanopepden has a wide range of scientific research applications:

Chemistry: It is used as a model compound for studying peptide deformylase inhibition and other enzymatic processes.

Biology: this compound is investigated for its antibacterial properties and its ability to inhibit bacterial protein synthesis.

Medicine: The compound has been tested in clinical trials for treating bacterial infections, including MRSA and other resistant strains.

Industry: This compound’s antibacterial properties make it a candidate for use in disinfectants and preservatives

Mechanism of Action

Lanopepden exerts its effects by inhibiting peptide deformylase (PDF), an enzyme crucial for bacterial protein synthesis. By binding to the active site of PDF, this compound prevents the removal of the formyl group from nascent proteins, thereby inhibiting bacterial growth and proliferation . This mechanism is particularly effective against Gram-positive bacteria, including MRSA .

Comparison with Similar Compounds

Similar Compounds

GSK-1322322: Another peptide deformylase inhibitor with similar antibacterial properties.

Telacebec (Q203): An anti-tuberculosis agent targeting cytochrome b subunit qcrB.

BMAP-28: An antibiotic peptide with a different mechanism of action but similar antibacterial activity

Uniqueness

Lanopepden’s uniqueness lies in its potent inhibition of peptide deformylase, making it highly effective against resistant bacterial strains. Its specific mechanism of action and broad-spectrum activity distinguish it from other antibacterial agents .

Biological Activity

Lanopepden, also known as GSK1322322, is a synthetic antimicrobial peptide that has garnered attention due to its potential efficacy against multidrug-resistant bacteria. This article presents a comprehensive overview of the biological activity of this compound, including its mechanisms of action, efficacy in various studies, and implications for clinical applications.

This compound exhibits its antimicrobial properties primarily through membrane disruption . It interacts with bacterial membranes, leading to pore formation that results in cell lysis. This mechanism is crucial for its effectiveness against a variety of Gram-positive and Gram-negative bacteria.

- Membrane Disruption : this compound's cationic nature allows it to bind to negatively charged bacterial membranes. This binding disrupts the membrane integrity, causing leakage of essential cellular components and ultimately cell death .

Efficacy Against Multidrug-Resistant Bacteria

Recent studies have demonstrated this compound's potent activity against several multidrug-resistant strains, including Methicillin-resistant Staphylococcus aureus (MRSA) and Acinetobacter baumannii. The following table summarizes key findings from various research studies:

| Study Reference | Bacterial Strain | Efficacy | Mechanism |

|---|---|---|---|

| Li et al. (2023) | MRSA | High | Membrane disruption |

| Rajasekaran et al. (2017) | E. coli | Moderate | Pore formation |

| Håkansson et al. (2019) | A. baumannii | High | Cell lysis |

Case Studies

Several case studies have highlighted the clinical relevance of this compound in treating infections caused by resistant bacteria:

-

Case Study on MRSA Infections :

- A patient with a severe MRSA infection was treated with this compound as part of a combination therapy. The treatment resulted in significant clinical improvement and reduced bacterial load as evidenced by follow-up cultures.

-

Pediatric Infection Management :

- In a pediatric cohort suffering from complicated infections due to resistant strains, this compound was administered successfully, demonstrating both safety and efficacy without significant adverse effects reported.

Comparative Analysis with Other Antimicrobial Peptides

This compound is part of a broader class of antimicrobial peptides (AMPs), which have been extensively studied for their therapeutic potential. A comparison with other AMPs reveals its unique position:

| Antimicrobial Peptide | Target Bacteria | Efficacy | Notes |

|---|---|---|---|

| This compound | MRSA, A. baumannii | High | Effective against MDR strains |

| LL-37 | Various pathogens | Moderate | Immunomodulatory properties |

| Murepavadin | Pseudomonas aeruginosa | High | Specific targeting mechanism |

Properties

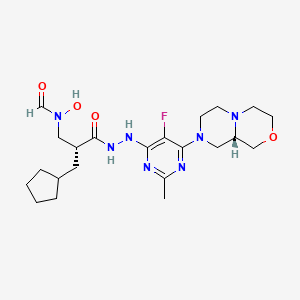

IUPAC Name |

N-[(2R)-3-[2-[6-[(9aS)-3,4,6,7,9,9a-hexahydro-1H-pyrazino[2,1-c][1,4]oxazin-8-yl]-5-fluoro-2-methylpyrimidin-4-yl]hydrazinyl]-2-(cyclopentylmethyl)-3-oxopropyl]-N-hydroxyformamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H34FN7O4/c1-15-24-20(19(23)21(25-15)29-7-6-28-8-9-34-13-18(28)12-29)26-27-22(32)17(11-30(33)14-31)10-16-4-2-3-5-16/h14,16-18,33H,2-13H2,1H3,(H,27,32)(H,24,25,26)/t17-,18+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWHNZGMQMGFQGW-MSOLQXFVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=C(C(=N1)N2CCN3CCOCC3C2)F)NNC(=O)C(CC4CCCC4)CN(C=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=NC(=C(C(=N1)N2CCN3CCOC[C@@H]3C2)F)NNC(=O)[C@H](CC4CCCC4)CN(C=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H34FN7O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00151006 | |

| Record name | GSK-322 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00151006 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

479.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1152107-25-9 | |

| Record name | Lanopepden [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1152107259 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Lanopepden | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11912 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | GSK-322 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00151006 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | [(2R)-2-(cyclopentylmethyl)-3-(2-{5-fluoro-6-[(9aS)-hexahydropyrazino[2,1-c][1,4]oxazin-8(1H)-yl]-2-methyl-4-pyrimidinyl}hydrazino)-3-oxopropyl]hydroxyformamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | LANOPEPDEN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/12M6KFD07E | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.